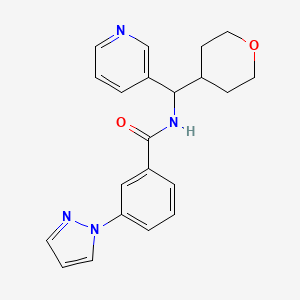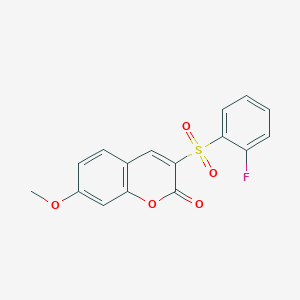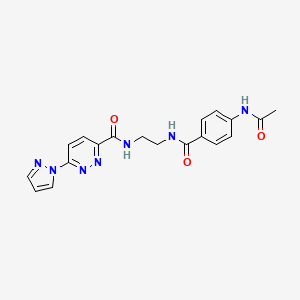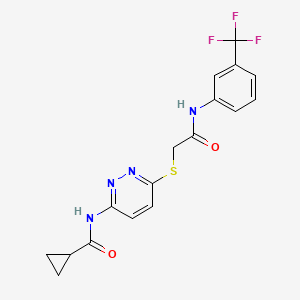![molecular formula C14H10ClF3N2O B2691630 (Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine CAS No. 326808-43-9](/img/structure/B2691630.png)
(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(trifluoromethyl)pyridin-2-amine is an aminopyridine . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Physical and Chemical Properties This compound has a molecular formula of C6H4ClF3N2 and a molecular weight of 196.56 . It has a melting point of 86-90 °C and a boiling point of 205°C . The compound is slightly soluble in chloroform and methanol . It has a predicted pKa of 1.79±0.49 .
科学的研究の応用
Fluorescent Zinc Sensors
Research has developed midrange affinity fluorescent Zn(II) sensors, such as ZP9 and ZP10, which are asymmetrically derivatized fluorescein-based dyes. These sensors contain an aniline-based ligand moiety functionalized with a pyridyl-amine-pyrrole group, offering sub-micromolar to low-micromolar affinity for Zn(II). They exhibit significant fluorescence enhancement upon Zn(II) binding, indicating potential for biological imaging applications (Nolan et al., 2006).
Intramolecular Charge-Transfer Enhancement
The incorporation of tris[4-(pyridin-4-yl)phenyl]amine (TPPA) molecules into layered materials, such as zirconium hydrogen phosphate, has been studied. This process leads to significant organization and protonation of TPPA, enhancing intramolecular charge transfer (ICT). These findings suggest potential applications in modifying optical properties through restricted geometry systems (Melánová et al., 2014).
Microporous Materials Synthesis
The synthesis of large-pore gallium oxyfluorophosphates utilizing a combination of two structure-directing amines, including pyridine, showcases a unique approach to creating materials with potential for catalysis and gas storage. This synthesis strategy highlights the versatility of pyridine derivatives in directing the structure of microporous materials (Weigel et al., 1997).
Metal Ion Sensing and Coordination
A study on the enhancement of two-photon excited fluorescence (TPEF) for zinc sensing demonstrates the potential of pyridine derivatives in creating "turn-on" sensors for metal ions. The research focuses on a branched chromophore with pyridine terminal groups, showing significant TPEF signal increase upon zinc coordination, indicating high selectivity and sensitivity for zinc detection (Bhaskar et al., 2007).
Safety and Hazards
The compound has been classified as an irritant . It has hazard statements H302 and H412, indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary statements include P273, P301+P312+P330, which advise avoiding release to the environment, and if swallowed, call a poison center or doctor, and rinse mouth .
特性
IUPAC Name |
(Z)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c1-9(10-5-3-2-4-6-10)20-21-13-12(15)7-11(8-19-13)14(16,17)18/h2-8H,1H3/b20-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQSJWJZQZKKSY-UKWGHVSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2691553.png)


![2-(3-chlorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2691558.png)
![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691559.png)
![8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride](/img/structure/B2691560.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2691561.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid](/img/structure/B2691562.png)
![7-[(4-bromophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2691565.png)
![3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2691566.png)


